molecular formula C24H27NO7 B021506 Platensimycin CAS No. 835876-32-9

Platensimycin

Katalognummer: B021506
CAS-Nummer: 835876-32-9
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: CSOMAHTTWTVBFL-OFBLZTNGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Platensimycin is a potent, broad-spectrum antibiotic isolated from Streptomyces platensis . Its structure comprises a polar aromatic 3-amino-2,4-dihydroxybenzoic acid moiety linked via an amide bond to a unique tetracyclic enone-containing terpenoid "cage" (Figure 1). This compound selectively inhibits the bacterial fatty acid synthase II (FAS II) enzyme FabF (β-ketoacyl-ACP synthase II), which is essential for lipid biosynthesis . It exhibits potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), with MIC values ranging from 0.2–0.8 μg/mL .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Platensimycin can be synthesized through a series of complex organic reactions. One of the key steps involves the formation of the tetracyclic ketolide structure, which is achieved through a series of cyclization reactions . The synthetic route typically involves the use of various reagents and catalysts to facilitate the formation of the desired molecular structure. For example, bioinspired sulfa-Michael/aldol cascade reactions have been developed for the semisynthesis of sulfur-containing heterocyclic derivatives of this compound .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces platensis strains that have been genetically engineered to overproduce the compound. Optimization of the fermentation medium and conditions, such as the use of specific carbon and nitrogen sources, has been shown to significantly increase the yield of this compound . For instance, the highest titer of 1560 mg/L was obtained in 15-L fermentors using a formulated medium containing soluble starch, soybean flour, morpholinepropanesulfonic acid sodium salt, and calcium carbonate .

Analyse Chemischer Reaktionen

Reaktionstypen: Platensimycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder Analoga mit verbesserten Eigenschaften zu erzeugen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den chemischen Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Beispielsweise beinhalten die Sulfa-Michael/Aldol-Kaskadenreaktionen, die in der Semisynthese von this compound-Derivaten verwendet werden, die Verwendung von schwefelhaltigen Reagenzien und Katalysatoren, um die Bildung der gewünschten Produkte zu ermöglichen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, umfassen verschiedene Analoga und Derivate mit modifizierten Strukturen. Diese Produkte werden oft auf ihre antibakterielle Aktivität und andere biologische Eigenschaften hin untersucht .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Platensimycin exhibits potent antibacterial activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It functions by selectively inhibiting the β-ketoacyl-acyl carrier protein synthase (FabF), a crucial enzyme in bacterial fatty acid biosynthesis . This inhibition disrupts the synthesis of essential lipids, leading to bacterial cell death.

Key Findings:

  • Broad-Spectrum Efficacy: this compound has demonstrated efficacy against various resistant strains, with minimal inhibitory concentrations (MICs) ranging from 0.1 to 0.32 μg/mL for Gram-positive bacteria .
  • Resistance Mechanisms: Studies indicate that certain bacterial strains can develop resistance to this compound through mutations in the target enzyme, highlighting the ongoing challenge of antibiotic resistance .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of this compound has led to the development of various analogues with enhanced antibacterial properties. These studies focus on modifying the chemical structure to improve potency and reduce toxicity while maintaining selectivity for bacterial targets .

Notable Analogues:

  • Platencin: A structural analogue of this compound that also inhibits fatty acid synthesis but exhibits different efficacy profiles against FabH and FabF enzymes .
  • Synthetic Derivatives: Various synthetic strategies have been explored to create derivatives with improved pharmacokinetic properties and reduced susceptibility to resistance mechanisms .

Therapeutic Potential Beyond Antibacterials

Emerging research suggests that this compound may have applications beyond its antibacterial properties. Its selective inhibition of fatty acid synthase is being investigated for potential therapeutic uses in metabolic disorders . This opens avenues for exploring this compound as a dual-action compound that may address both infectious diseases and metabolic conditions.

Potential Applications:

  • Antimicrobial Stewardship: As antibiotic resistance becomes increasingly prevalent, compounds like this compound could play a critical role in developing new treatment regimens for resistant infections.
  • Metabolic Disorders: The inhibition of mammalian fatty acid synthase by this compound suggests potential applications in treating conditions such as obesity and diabetes, although further research is needed to validate these effects .

Case Study 1: Efficacy Against MRSA

A study demonstrated that this compound effectively eradicated MRSA strains in vitro, showing significant promise as a treatment option for infections caused by this resilient pathogen. The study highlighted the compound's ability to overcome common resistance mechanisms associated with traditional antibiotics .

Case Study 2: Development of Synthetic Analogues

Research focused on synthesizing analogues of this compound has yielded compounds with enhanced activity against resistant strains. These studies not only provide insights into improving existing antibiotics but also contribute to understanding the mechanisms underlying bacterial resistance .

Vergleich Mit ähnlichen Verbindungen

Comparison with Natural Congeners

Platencin

Structure : Shares the aromatic benzoic acid domain but replaces the tetracyclic cage with a less-oxygenated bicyclic ketolide core .
Mechanism : Dual inhibitor of FabF and FabH (β-ketoacyl-ACP synthase III), with IC50 values of 1.95 μg/mL (FabF) and 3.91 μg/mL (FabH) in S. aureus . This dual inhibition confers synergistic effects, enhancing whole-cell activity (MIC: 0.19 μg/mL) despite weaker enzyme affinity compared to platensimycin .
Activity : Comparable to this compound against MRSA and VREF but with a broader enzyme-target spectrum .

Other Natural Derivatives

  • Platensic acid (6), methylplatensinoate (7), and homoplatensimide A (8): Lack the aromatic benzoic acid domain or have esterified carboxylates, resulting in >64 μg/mL MICs against S. aureus .
  • Platensimycins B1–B3 (7–9) : Modifications in the benzoic acid domain (e.g., methyl esterification) reduce activity due to loss of free carboxylate .

Carbathis compound and Adamantathis compound

Structural Modifications :

  • Carbathis compound : Replaces the ether oxygen in the tetracyclic cage with a methylene group .
  • Adamantathis compound : Incorporates a rigid adamantane moiety .
    Activity : Both retain near-native potency (MICMRSA: 1.1–2.2 μg/mL; MICVREF: 1.3–1.8 μg/mL), demonstrating tolerance to cage modifications .

Simplified Cage Analogs

  • Bicyclic derivatives (9–10) : Replace the tetracyclic core with simpler bicyclic structures. Compound 9 retains moderate activity (MICMRSA: 3.5–4.3 μg/mL), while 10 shows reduced potency (MICMRSA: 8–10 μg/mL) .
  • Highly altered cages (12–14) : Complete loss of activity (MIC >69 μg/mL) .

Benzoic Acid Domain Analogs

Modifications in the aromatic region (e.g., aniline derivatives 15–18 ) abolish activity (MIC >73 μg/mL), underscoring the critical role of the free carboxylate and hydroxyl groups .

Structure-Activity Relationships (SAR)

Structural Domain Permissible Modifications Impact on Activity
Aromatic benzoic acid None Essential for binding; loss of carboxylate or hydroxyl groups abolishes activity .
Tetracyclic cage Ether-to-methylene substitution (carbathis compound), adamantane incorporation Tolerated; retains potency .
Amide linker Replacement with ester or alkyl groups Reduces activity due to disrupted hydrogen bonding .

Mechanistic and Pharmacokinetic Challenges

  • Host fatty acid uptake : Gram-positive pathogens can circumvent FAS II inhibition by assimilating host lipids, limiting in vivo efficacy .
  • PK limitations : this compound’s short half-life and low bioavailability necessitate high doses (e.g., 100 mg/kg in mice) .
  • Resistance mechanisms : Streptomyces platensis avoids self-inhibition via efflux pumps or target enzyme mutations .

Key Research Findings and Data Tables

Table 1: Comparative Activity of this compound and Analogs

Compound Target Enzyme(s) IC50 (μg/mL) MICMRSA (μg/mL) MICVREF (μg/mL)
This compound FabF 0.13 0.2–0.4 0.4–0.8
Platencin FabF + FabH 1.95 (FabF), 3.91 (FabH) 0.19 0.4
Carbathis compound FabF N/A 1.1–2.2 1.3–1.8
Adamantathis compound FabF N/A 1.1–2.2 1.3–1.8

Table 2: Natural Congeners and Their Activity

Compound Structural Change MICS. aureus (μg/mL)
Platensic acid Lacks benzoic acid domain >64
Platensimide A Retains cage, lacks carboxylate >64
Methylplatensinoate Esterified carboxylate >64

Biologische Aktivität

Platensimycin, a natural antibiotic derived from Streptomyces platensis, exhibits significant biological activity primarily through its unique mechanism of action that targets bacterial fatty acid synthesis. This article delves into the compound's biological activity, highlighting its antibacterial properties, mechanisms, and relevant case studies.

This compound functions as a selective inhibitor of the type II fatty acid synthesis (FASII) pathway in bacteria. Unlike traditional antibiotics that target DNA, RNA, or cell wall synthesis, this compound inhibits the enzyme β-ketoacyl-acyl carrier protein synthase (FabF), which is crucial for elongating fatty acid chains. This inhibition occurs as this compound competes with malonyl-ACP for the malonate-binding site on FabF, effectively blocking the fatty acid biosynthetic pathway essential for bacterial growth and survival .

Comparative Activity

The potency of this compound can be assessed through its IC50 values against different targets:

CompoundTarget EnzymeIC50 (μM)
This compoundFabF0.29
PlatencinFabF4.58
This compoundFabH247
PlatencinFabH9.17

From this data, this compound demonstrates a 15-fold superior activity against FabF compared to platencin but is significantly less effective against FabH .

Antibacterial Spectrum

This compound has shown effectiveness against various multidrug-resistant bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococci
  • Penicillin-resistant Streptococcus pneumoniae

In vitro studies indicate that this compound maintains strong antibacterial efficacy without notable toxicity in vivo, making it a promising candidate for treating infections caused by resistant strains .

Case Studies and Research Findings

  • In Vivo Efficacy Against MRSA :
    A study evaluated the in vivo efficacy of this compound in a mouse model infected with MRSA. Mice treated with this compound experienced significant mortality within 24 hours, contrasting sharply with vancomycin-treated controls, which showed 100% survival . This highlights the need for further optimization of dosing strategies to enhance therapeutic outcomes.
  • Chemical Derivatives :
    Recent research focused on synthesizing derivatives of this compound to improve its pharmacological properties. For instance, certain derivatives exhibited enhanced anti-staphylococcus activity compared to the parent compound . These modifications aim to address issues such as poor systemic exposure and enhance overall efficacy.
  • Resistance Studies :
    Investigations into the emergence of resistance have identified mutants resistant to this compound and related compounds. These studies underscore the importance of continuous monitoring and development strategies to mitigate resistance development in clinical settings .

Q & A

Basic Research Questions

Q. What experimental approaches are used to validate Platensimycin’s mechanism of action against bacterial fatty acid synthesis?

this compound inhibits FabF/B ketosynthases, critical enzymes in bacterial fatty acid biosynthesis. Methodological validation involves:

  • Direct binding assays : Crystallography or surface plasmon resonance (SPR) to confirm interaction with FabF/B .
  • Enzyme inhibition studies : Measuring IC50 values using purified FabF/B enzymes in vitro .
  • Lipid profiling : Comparing fatty acid levels in treated vs. untreated bacteria via gas chromatography-mass spectrometry (GC-MS) .
    A key finding is this compound’s specificity for bacterial over mammalian fatty acid synthases, confirmed via cross-reactivity assays .

Q. How are in vivo efficacy models designed to evaluate this compound’s therapeutic potential?

Murine infection models are standard:

  • Pathogen selection : Methicillin-resistant Staphylococcus aureus (MRSA) or vancomycin-resistant Enterococcus (VRE) .
  • Dosing regimens : Subcutaneous or intraperitoneal administration, with efficacy measured via survival rates and bacterial load reduction in organs (e.g., spleen, liver) .
  • Toxicity assessment : Monitoring weight loss, organ histopathology, and serum biomarkers (e.g., liver enzymes) .
    this compound demonstrated 99% reduction in MRSA load in mice but showed poor oral bioavailability, prompting pharmacokinetic optimization studies .

Advanced Research Questions

Q. What structural modifications improve this compound’s pharmacokinetics while retaining antibacterial activity?

Key strategies include:

  • Analog synthesis : Modifying the tetracyclic enone core or aryl side chain to enhance solubility and metabolic stability. For example, methylplatensinoate (a semi-synthetic derivative) showed retained FabF/B affinity but improved solubility .
  • Prodrug approaches : Esterification of the carboxylic acid group to enhance oral absorption .
  • Structure-activity relationship (SAR) studies : Systematic evaluation of analogs (e.g., platencin, homoplatensimide A) to identify pharmacophore essentials. The ketolide domain is critical for FabF binding, while the aryl moiety influences bacterial membrane penetration .

Table 1 : Efficacy of this compound Analogs Against MRSA

AnalogIC50 (FabF, nM)MIC (MRSA, µg/mL)Solubility (mg/mL)
This compound0.30.50.01
Platencin1.21.00.05
Methylplatensinoate0.80.80.10
Data derived from semi-synthetic studies .

Q. How do researchers resolve contradictions in this compound’s spectrum of activity across bacterial species?

Discrepancies may arise due to:

  • Species-specific FabF/B polymorphisms : Sequencing fabF genes in non-responsive strains to identify resistance-conferring mutations .
  • Assay conditions : Varying pH, serum protein content, or culture media (e.g., cation-adjusted Mueller-Hinton broth vs. RPMI) can alter drug efficacy .
  • Efflux pump activity : Quantifying drug accumulation in bacteria (e.g., via fluorescent probes) to assess efflux-mediated resistance .

Q. What methodologies address this compound’s poor pharmacokinetic profile in preclinical studies?

  • Microsomal stability assays : Incubating this compound with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) .
  • Nanoparticle delivery systems : Encapsulation in liposomes or polymeric nanoparticles to enhance half-life and target tissue accumulation .
  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Using murine data to predict optimal dosing intervals for efficacy .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting data on this compound’s cytotoxicity in mammalian cells?

  • Transparency in raw data : Include full toxicity datasets (e.g., IC50 values in HEK293, HepG2 cells) in supplementary materials .
  • Contextual interpretation : Note differences in assay sensitivity (e.g., MTT vs. LDH assays) and cell line metabolic activity .
  • Statistical rigor : Use ANOVA with post-hoc tests to compare cytotoxicity across concentrations .

Q. What are the best practices for replicating this compound’s reported in vitro assays?

  • Standardized protocols : Use ATCC-recommended bacterial strains and Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determinations .
  • Negative controls : Include FabF/B-negative mutants to confirm target specificity .
  • Data validation : Repeat experiments across ≥3 independent replicates, reporting mean ± SD .

Eigenschaften

IUPAC Name

3-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12-,15+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOMAHTTWTVBFL-OFBLZTNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80894888
Record name Platensimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835876-32-9
Record name Platensimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835876-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platensimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835876329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platensimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Platensimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLATENSIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3DQ78KOFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Platensimycin
Platensimycin
Platensimycin
Platensimycin
Platensimycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.